2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
Description
2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a phthalazinone core and a 1,2,4-triazol-4-yl substituent.
Properties
IUPAC Name |
2-methyl-5-(4-oxo-3H-phthalazin-1-yl)-N-(1,2,4-triazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3S/c1-11-6-7-12(8-15(11)27(25,26)22-23-9-18-19-10-23)16-13-4-2-3-5-14(13)17(24)21-20-16/h2-10,22H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNGJNKAQULOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)NN4C=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-methyl-5-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 317.35 g/mol. Its structure includes a benzenesulfonamide moiety linked to a triazole and phthalazinone derivatives, which are known for their diverse pharmacological properties.
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. In studies involving benzenesulfonamide derivatives, compounds similar to this compound have shown promising results:
These results indicate significant cytotoxicity against human tumor cell lines, suggesting that the compound may act as a potential anticancer agent.
While specific mechanisms for this compound are still under investigation, related compounds have been shown to inhibit key pathways involved in cancer cell proliferation and survival. For instance, the inhibition of poly(ADP-ribose) polymerase (PARP) is a common mechanism among phthalazinone derivatives, leading to enhanced apoptosis in cancer cells.
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of benzenesulfonamide and evaluated their biological activities. The results indicated that modifications in the sulfonamide moiety significantly influenced anticancer activity across different cell lines .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that the positioning of substituents on the benzenesulfonamide scaffold can dramatically affect biological activity. The optimal positioning for enhanced efficacy was identified through computational modeling and experimental validation .
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the compound's efficacy as an inhibitor of receptor tyrosine kinases (RTKs), which are critical in the regulation of cell proliferation and angiogenesis in cancer. The compound has shown promising results in inhibiting the activity of specific RTKs associated with tumor growth and metastasis. For instance, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. Research has indicated its effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of key enzymes that are vital for bacterial survival. Molecular docking studies have provided insights into how this compound interacts with target enzymes, suggesting a strong binding affinity that could lead to the development of new antibiotics .
Data Tables
| Application Area | Target Organism/Condition | Effectiveness | Mechanism |
|---|---|---|---|
| Cancer Therapy | Various Cancer Cell Lines | Significant cytotoxicity (IC50 values in low micromolar range) | Inhibition of RTKs |
| Antimicrobial | E. coli, S. aureus | Effective against multiple strains | Enzyme inhibition |
Case Study 1: Cancer Cell Line Inhibition
In a study published by Shingare et al., derivatives of the compound were tested against HT-29 (colon cancer) and COLO-205 (colorectal cancer) cell lines. The most potent derivative showed an IC50 value significantly lower than that of established chemotherapeutics like Cabozantinib, indicating its potential as a novel anticancer agent. The study utilized molecular dynamics simulations to further understand the binding interactions between the compound and its targets .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Mycobacterium tuberculosis. The synthesized derivatives displayed promising antitubercular activity with IC50 values demonstrating effectiveness comparable to standard treatments. The study employed both in vitro assays and molecular docking techniques to elucidate the binding affinity of the compounds to bacterial enzymes critical for cell wall synthesis .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s benzenesulfonamide backbone and heterocyclic substituents are shared with several analogs. Key comparisons include:
Table 1: Structural and Functional Group Comparison
Key Observations :
- Sulfonamide vs. Benzamide Backbone : The target’s sulfonamide group (vs. benzamide in ) likely enhances acidity and solubility in aqueous environments, which is critical for pharmacokinetics.
- Heterocyclic Substituents: The phthalazinone moiety in the target compound may promote π-π stacking interactions compared to simpler aromatic systems (e.g., thiazolo-pyridine in ).
Crystallographic and Computational Methodologies
Structural elucidation of such compounds often relies on X-ray crystallography. The target compound’s analysis would likely employ:
- SHELXL for refinement (high precision in bond-length determination, e.g., mean C–C = 0.002 Å in ).
- WinGX Suite for data processing and visualization, as seen in triazole-containing analogs .
- ORTEP-3 for thermal ellipsoid plots to assess molecular motion .
Table 2: Crystallographic Data Comparison
Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
